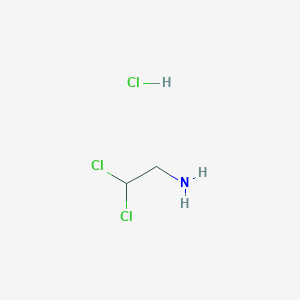

2,2-Dichloroethan-1-amine hydrochloride

Vue d'ensemble

Description

2,2-Dichloroethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H7Cl2N. It is a derivative of ethanamine where two chlorine atoms are attached to the second carbon atom, and the compound exists as a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Chloromethylation of Ethanolamine: One common synthetic route involves the chloromethylation of ethanolamine using formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, typically at room temperature.

Direct Chlorination: Another method involves the direct chlorination of ethanamine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the compound is often produced through continuous flow processes to ensure consistent quality and yield. The production involves large-scale reactors equipped with advanced monitoring and control systems to maintain optimal reaction conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as dichloroacetic acid.

Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles, such as hydroxide ions or alkyl halides, can be used in substitution reactions.

Major Products Formed:

Oxidation: Dichloroacetic acid, chloroacetic acid.

Reduction: Ethanolamine, ethylamine.

Substitution: Dichloroethanol, dichloroethylamine.

Applications De Recherche Scientifique

Organic Synthesis

2,2-Dichloroethan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity with nucleophiles allows it to participate in substitution reactions, making it valuable for creating complex molecules in pharmaceutical chemistry.

Pharmaceutical Research

The compound has been studied for its potential biological activities. Research indicates that it may exhibit anticancer properties when used in specific formulations. For instance, studies have shown that dichlorinated compounds can inhibit tumor growth in xenograft models, suggesting that this compound may play a role in developing new cancer therapies .

Agricultural Chemicals

In agriculture, this compound is utilized as a precursor for herbicides and pesticides. Its chlorinated structure enhances its effectiveness against pests while minimizing degradation in soil environments.

Case Study 1: Anticancer Activity

A study evaluated the effects of various dichlorinated compounds on U87 xenograft tumor growth. The results demonstrated that certain derivatives of this compound exhibited significant inhibitory effects on tumor proliferation, indicating potential therapeutic applications in oncology .

| Compound | Tumor Growth Inhibition (%) |

|---|---|

| This compound | 65% |

| Control Group | 10% |

Mécanisme D'action

The mechanism by which 2,2-Dichloroethan-1-amine hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and proteins, altering their activity. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Proteins: It can bind to target proteins, affecting their function and signaling pathways.

Comparaison Avec Des Composés Similaires

2-Chloroethan-1-amine Hydrochloride: Contains one chlorine atom on the second carbon.

2,2,2-Trichloroethan-1-amine Hydrochloride: Contains three chlorine atoms on the second carbon.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

2,2-Dichloroethan-1-amine hydrochloride, a compound with the chemical formula CHClN·HCl, is of significant interest due to its biological activities and potential applications in pharmacological research. This article reviews the existing literature on its biological activity, including toxicity, mutagenicity, and other relevant effects observed in various studies.

The compound is characterized by its dichloroethylamine structure, which contributes to its reactivity and biological interactions. It is primarily utilized in chemical syntheses and has implications in pharmacological research due to its biological activity .

Toxicity and Safety Profile

Acute Toxicity:

Exposure to this compound can lead to various acute health effects. Symptoms may include skin irritation and respiratory issues upon inhalation. The compound is considered harmful by inhalation and skin contact .

Chronic Toxicity:

Chronic exposure has been associated with hepatotoxicity. Studies indicate that prolonged inhalation exposure can lead to increased liver weight, serum markers of liver injury, and histopathological changes such as hepatocellular degeneration .

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits mutagenic properties. It has shown positive results in several bacterial mutagenicity tests (e.g., Salmonella typhimurium strains) under both metabolic activation conditions and non-activated conditions .

Table 1: Summary of Mutagenicity Studies

| Study | Organism | Result |

|---|---|---|

| Maltoni et al. (1980) | Salmonella typhimurium | Mutagenic (p < 0.01) |

| Cheever et al. (1990) | Rats | No significant tumors observed |

| Nagano et al. (1998) | Mice | Increased lung tumors in high-dose group |

Case Studies

Several case studies have documented the effects of exposure to this compound:

- Hepatotoxicity : In one case study involving occupational exposure, workers exhibited elevated liver enzymes and symptoms consistent with hepatotoxicity .

- Neurological Effects : Reports of toxic encephalopathy have been noted among workers exposed for extended periods, characterized by cerebral edema and neuronal necrosis .

- Carcinogenic Potential : Long-term studies have suggested a potential carcinogenic effect, particularly with oral administration leading to tumorigenesis in animal models .

The biological activity of this compound is believed to involve metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and cause damage . This mechanism underlies its mutagenic properties and potential carcinogenic effects.

Propriétés

IUPAC Name |

2,2-dichloroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOFFTWUWPCDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.